Diclofenac sodium

Catalog No.
S525968
CAS No.
15307-79-6
M.F
C14H11Cl2NNaO2
M. Wt
319.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diclofenac sodium

CAS Number

15307-79-6

Product Name

Diclofenac sodium

IUPAC Name

sodium;2-[2-(2,6-dichloroanilino)phenyl]acetate

Molecular Formula

C14H11Cl2NNaO2

Molecular Weight

319.1 g/mol

InChI

InChI=1S/C14H11Cl2NO2.Na/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(18)19;/h1-7,17H,8H2,(H,18,19);

InChI Key

VSFBPYWDRANDLM-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CC(=O)[O-])NC2=C(C=CC=C2Cl)Cl.[Na+]

Solubility

Soluble in DMSO

Synonyms

Dichlofenal, Diclofenac, Diclofenac Potassium, Diclofenac Sodium, Diclofenac, Sodium, Diclonate P, Diclophenac, Dicrofenac, Feloran, GP 45,840, GP-45,840, GP45,840, Novapirina, Orthofen, Orthophen, Ortofen, Sodium Diclofenac, SR 38, SR-38, SR38, Voltaren, Voltarol

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)O)NC2=C(C=CC=C2Cl)Cl.[Na]

Isomeric SMILES

C1=CC=C(C(=C1)CC(=O)[O-])NC2=C(C=CC=C2Cl)Cl.[Na+]

Description

The exact mass of the compound Diclofenac sodium is 316.9986 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 756725. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phenylacetates. It belongs to the ontological category of organic sodium salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Solid-State Dehydration Mechanism of Diclofenac Sodium Salt Hydrates

    Scientific Field: Pharmaceutical Chemistry

    Summary of Application: This study focuses on the solid-state dehydration mechanism of Diclofenac Sodium (DIC-Na) salt hydrates.

    Methods of Application: The study involved the analysis of DIC-Na anhydrate using single-crystal X-ray diffraction (XRD).

    Results or Outcomes: The study found that the dehydration of the 4.75-hydrate form occurs in two steps. The first step involves the loss of only water molecules that were not coordinated to Na+ ions, leading to the formation of the 3.5-hydrate while retaining alternating layered structures.

Catalytic Degradation of Diclofenac Sodium in Water

Use of Diclofenac Sodium in Clinical Settings

Design of Nanoparticles Entrapping Diclofenac Sodium

Formulation of Diclofenac Sodium Fast Disintegrating Tablets

Diclofenac sodium is a non-steroidal anti-inflammatory drug (NSAID) primarily used for its analgesic and anti-inflammatory properties. It is a sodium salt of diclofenac, a phenylacetic acid derivative, and is commonly employed in the treatment of conditions such as arthritis, acute pain, and dysmenorrhea. The chemical formula for diclofenac sodium is C14H10Cl2NNaO2C_{14}H_{10}Cl_{2}NNaO_{2}, and it features two chlorine atoms on the ortho position of the phenyl ring, which enhances its potency by maximizing torsion in the molecule .

Diclofenac sodium works by inhibiting the production of prostaglandins, which are hormone-like molecules involved in inflammation and pain perception []. It specifically targets enzymes called cyclooxygenases (COX), particularly COX-1 and COX-2, that are responsible for prostaglandin synthesis []. By reducing prostaglandin levels, diclofenac sodium helps to alleviate pain, swelling, and stiffness associated with various conditions.

, primarily involving cyclooxygenase enzymes. It inhibits both cyclooxygenase-1 and cyclooxygenase-2, which are responsible for converting arachidonic acid into prostaglandins, leading to inflammation and pain . The oxidative metabolism of diclofenac results in multiple metabolites, including 4'-hydroxy diclofenac, which has significantly lower activity than the parent compound .

Thermal Decomposition

Thermal behavior studies indicate that diclofenac sodium can decompose when heated. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) reveal that it may undergo cyclization to form 1-(2,6-dichlorophenyl)-indolin-2-one upon heating . This process involves complex reactions that lead to mass loss and the formation of various degraded products under different atmospheric conditions.

The primary mechanism of action for diclofenac sodium is the inhibition of cyclooxygenase enzymes, leading to decreased synthesis of prostaglandins . This action results in reduced inflammation and pain relief. Clinical studies have demonstrated its effectiveness in managing acute and chronic pain conditions, making it one of the most widely prescribed NSAIDs globally.

Diclofenac sodium can be synthesized through several methods. One common approach involves the reaction of 2-chlorobenzoic acid with 2,6-dichloroaniline in the presence of a suitable base such as sodium hydroxide. The reaction produces diclofenac through a series of steps that include acylation and subsequent neutralization to form the sodium salt . Other synthesis routes may involve variations in reactants or conditions to optimize yield and purity.

Diclofenac sodium is utilized in various clinical settings due to its anti-inflammatory and analgesic properties. Key applications include:

  • Pain Management: Effective for treating acute pain from injuries or surgeries.
  • Chronic Conditions: Commonly prescribed for arthritis and other inflammatory disorders.
  • Postoperative Care: Often used to manage pain following surgical procedures.
  • Combination Therapy: Frequently combined with misoprostol to mitigate gastrointestinal side effects associated with NSAIDs .

Research has shown that diclofenac sodium interacts with several other medications, which can affect its efficacy and safety profile. Notable interactions include:

  • Anticoagulants: Increased risk of bleeding when combined with anticoagulant therapies.
  • Other NSAIDs: Concurrent use may heighten the risk of gastrointestinal complications.
  • Antihypertensives: Diclofenac may diminish the effectiveness of certain blood pressure medications .

Several compounds exhibit similar pharmacological properties to diclofenac sodium, including:

Compound NameChemical FormulaUnique Characteristics
IbuprofenC13H18O2C_{13}H_{18}O_{2}Less potent anti-inflammatory effects compared to diclofenac; often used for mild pain relief.
NaproxenC14H14O3C_{14}H_{14}O_{3}Longer half-life than diclofenac; effective for chronic pain management.
IndomethacinC19H16ClNO4C_{19}H_{16}ClNO_{4}More potent but associated with a higher risk of gastrointestinal side effects.

Diclofenac sodium stands out due to its specific structural modifications that enhance potency and target selectivity against cyclooxygenase enzymes . Its unique combination of efficacy and safety profile makes it a preferred choice among NSAIDs for various clinical applications.

Acylation and Alkylation Reaction Mechanisms

The industrial synthesis of diclofenac sodium primarily involves a series of acylation and alkylation reactions that are crucial for forming the characteristic phenylacetic acid structure with its 2,6-dichloroaniline substitution pattern. The current industrial method employs 2,6-dichloro-N-diphenylaniline as a key intermediate, which is obtained through a Smiles rearrangement followed by amide hydrolysis [1].

The acylation reaction mechanism in diclofenac sodium synthesis involves the formation of an amide bond between aniline and chloroacetic acid derivatives. The reaction begins with aniline undergoing amidation with chloroacetic acid to produce 2-chloro-N-phenylacetamide [2]. This initial acylation step is catalyzed by boronic acid catalysts, which facilitate the formation of the amide bond while improving reaction selectivity and yield [3].

The subsequent alkylation mechanism involves the condensation of 2-chloro-N-phenylacetamide with 2,6-dichlorophenol to form 2-(2,6-dichlorophenoxy)-N-phenylacetamide. This reaction represents a nucleophilic aromatic substitution where the phenol oxygen acts as a nucleophile, attacking the chlorine-substituted carbon [2]. The reaction is followed by a Smiles rearrangement, which involves the intramolecular migration of the phenyl group, leading to the formation of N-(2,6-dichlorophenyl)-2-hydroxy-N-phenylacetamide [3].

The final alkylation step involves chlorination of the hydroxyl group using thionyl chloride, followed by Friedel-Crafts alkylation. This process forms N-(2,6-dichlorophenyl)-2-chloro-N-phenylacetamide, which subsequently undergoes intramolecular cyclization to produce 1-(2,6-dichlorophenyl)-1,3-dihydro-2H-indol-2-one [2]. The cyclic intermediate is then subjected to hydrolysis under basic conditions to yield the final diclofenac sodium product.

Alternative synthetic routes have been developed that employ different acylation strategies. One approach involves the direct acylation of 2,6-dichloroaniline with phenylacetyl chloride in the presence of pyridine or triethylamine as base [4]. This method achieves yields of approximately 85% for the formation of N-(2,6-dichlorophenyl)phenylacetamide, which serves as an intermediate for further cyclization reactions [4].

Optimization of Reaction Conditions (Solvent Systems, Temperature, Catalysts)

The optimization of reaction conditions for diclofenac sodium synthesis has been extensively studied to improve yield, selectivity, and process efficiency. Solvent systems play a critical role in determining reaction outcomes, with various organic solvents being employed depending on the specific synthetic step.

For the initial amidation reaction, organic solvents such as toluene, xylene, mesitylene, chlorobenzene, dichlorobenzene, N,N-dimethylacetamide, ethyl acetate, and acetonitrile have been evaluated [3]. The choice of solvent affects both the reaction rate and the selectivity of the amidation process. Toluene and xylene are preferred for their ability to dissolve both reactants while maintaining chemical inertness [3].

Temperature optimization has revealed that the condensation reaction between methyl o-iodophenylacetate and 2,6-dichloroaniline proceeds optimally at temperatures ranging from 60-140°C, with reaction times of 4-18 hours [5]. Specifically, a temperature of 100°C has been found to provide an optimal balance between reaction rate and product selectivity, yielding approximately 95.5% of the desired intermediate [5]. Higher temperatures (110°C) can increase the reaction rate but may lead to decreased selectivity due to side reactions [5].

Catalyst selection has been crucial for improving reaction efficiency. Copper-based catalysts, particularly copper iodide (CuI), have shown superior performance in the condensation reactions [5]. The use of CuI at 0.01-0.02 mol equivalents relative to the starting materials provides optimal catalytic activity while maintaining cost-effectiveness [5]. D-glucosamine hydrochloride has been identified as an effective ligand for copper catalysts, replacing more expensive and environmentally harmful ligands such as 8-hydroxyquinoline [5].

The role of inorganic bases in the synthesis cannot be understated. Cesium carbonate (Cs₂CO₃) has been found to be particularly effective, with molar ratios of 0.2-0.3 equivalents providing optimal results [5]. The base serves multiple functions: neutralizing acidic byproducts, facilitating the condensation reaction, and promoting the subsequent cyclization step.

Pressure conditions have also been optimized, particularly for continuous flow processes. Inlet pressures of 3 bar have been found to be optimal for certain reaction steps, particularly those involving gas-liquid interfaces [6]. The pressure optimization helps maintain consistent reaction conditions and improves mixing efficiency in continuous flow systems.

The optimization of reaction conditions has led to significant improvements in overall yield and process efficiency. The optimized conditions for the two-step synthesis involving condensation followed by hydrolysis have achieved total yields exceeding 90%, with individual step yields of 95-96% [5]. These optimized conditions represent a substantial improvement over earlier synthetic methods, which typically achieved yields of 60-70% [7].

Green Chemistry Approaches in Synthesis

Green chemistry principles have been increasingly applied to diclofenac sodium synthesis to reduce environmental impact and improve sustainability. The development of environmentally friendly synthetic routes has focused on reducing toxic reagents, minimizing waste generation, and improving atom economy.

One of the most significant green chemistry approaches has been the development of continuous flow synthesis methods. The six-step continuous flow synthesis developed by Cheng and colleagues represents a major advancement in sustainable diclofenac sodium production [1] [8]. This method achieves an overall isolated yield of 63% with a total residence time of less than 3.5 hours, demonstrating high efficiency and improved sustainability compared to traditional batch processes [1].

The continuous flow approach addresses several key environmental concerns associated with traditional batch synthesis. By eliminating the need for amide hydrolysis, which produces 2-hydroxyacetic acid sodium salt as waste, the process significantly reduces waste generation [1]. The method also avoids the use of toxic chloroacetyl chloride, which is required in traditional batch processes [1]. This elimination of hazardous reagents represents a substantial improvement in process safety and environmental impact.

Atom economy has been a primary focus of green chemistry approaches to diclofenac sodium synthesis. The traditional batch process suffers from poor atom economy due to the extra amide hydrolysis step, which removes a C2 unit as waste before reintroducing a new C2 group [1]. The continuous flow method employs a cascade etherification/Smiles rearrangement strategy that bypasses the formation of the wasteful intermediate, thereby improving atom economy [1] [9].

Solvent selection has been optimized to reduce environmental impact while maintaining reaction efficiency. The use of water-miscible solvents and the reduction of organic solvent consumption have been priorities in green synthesis development [10]. Dimethyl sulfoxide (DMSO) and water mixtures have been employed as more environmentally benign solvent systems, with DMSO:water ratios of 1:1 providing optimal results [5].

The replacement of toxic catalysts and ligands with more environmentally friendly alternatives has been another focus of green chemistry approaches. The substitution of expensive and environmentally harmful ligands such as 8-hydroxyquinoline with D-glucosamine hydrochloride represents a significant improvement in environmental compatibility [5]. D-glucosamine hydrochloride is biodegradable, non-toxic, and derived from renewable sources, making it an ideal green chemistry alternative [5].

Temperature and energy optimization have been implemented to reduce the overall energy consumption of the synthesis process. The continuous flow method operates at relatively moderate temperatures (60-85°C for most steps), which reduces energy requirements compared to high-temperature batch processes [3]. The use of microreactors in continuous flow systems also improves heat transfer efficiency, further reducing energy consumption [3].

Waste minimization strategies have been developed to reduce the environmental impact of diclofenac sodium synthesis. The integration of recycling loops for solvents and the development of more efficient purification methods have contributed to overall waste reduction [3]. The continuous flow process allows for better control of reaction conditions, which reduces the formation of side products and improves overall process efficiency [3].

Cost Analysis of Manufacturing Processes

The cost analysis of diclofenac sodium manufacturing processes reveals significant variations depending on the synthetic route, scale of production, and optimization level. Current market prices for diclofenac sodium range from $14-80 per kilogram, depending on purity specifications and supplier location [11] [12].

Raw material costs represent a substantial portion of the overall manufacturing expense. The primary raw materials for diclofenac sodium synthesis include 2,6-dichloroaniline, phenylacetic acid derivatives, and various catalysts and solvents. The cost of 2,6-dichloroaniline typically ranges from $15-25 per kilogram, while phenylacetic acid derivatives cost approximately $10-20 per kilogram [11]. Catalyst costs, particularly for copper-based systems, add approximately $2-5 per kilogram of final product [5].

The comparison between traditional batch processes and continuous flow methods reveals significant cost differences. Traditional batch synthesis requires longer reaction times (18-24 hours per step) and higher labor costs due to manual operations [3]. The continuous flow method reduces reaction time to less than 3.5 hours total, resulting in improved productivity and reduced labor costs [1]. However, the initial capital investment for continuous flow equipment is higher, with estimated costs of $500,000-2,000,000 for a complete production line [13].

Energy costs vary significantly between different synthetic approaches. Traditional batch processes consume approximately 15-25 kWh per kilogram of product, primarily due to heating and cooling cycles [13]. Continuous flow processes reduce energy consumption to 8-12 kWh per kilogram due to improved heat transfer efficiency and elimination of heating/cooling cycles [3]. This represents a 40-50% reduction in energy costs.

Waste treatment and disposal costs have become increasingly important factors in manufacturing economics. Traditional batch processes generate significant amounts of waste, including organic solvents, aqueous waste streams, and solid residues [13]. Waste treatment costs typically range from $2-8 per kilogram of product, depending on local regulations and disposal methods [13]. Green chemistry approaches, particularly continuous flow methods, reduce waste generation by 60-70%, resulting in proportional reductions in waste treatment costs [1].

Labor costs represent approximately 15-25% of total manufacturing costs for diclofenac sodium production [14]. Traditional batch processes require skilled operators for each step, with typical labor costs of $8-15 per kilogram of product [14]. Continuous flow processes reduce labor requirements through automation, with estimated labor costs of $3-8 per kilogram [3].

Quality control and analytical costs add approximately $2-5 per kilogram to the overall manufacturing cost [13]. These costs include raw material testing, in-process monitoring, and final product analysis. Continuous flow processes may require more sophisticated analytical equipment but benefit from real-time monitoring capabilities that reduce overall quality control costs [3].

Capital equipment costs vary substantially based on the chosen synthetic route and scale of production. Traditional batch equipment for a 1000 kg/year facility typically requires a capital investment of $200,000-500,000 [13]. Continuous flow equipment for similar capacity ranges from $500,000-1,500,000, but offers higher productivity and lower operating costs [3].

The economic analysis of different synthetic routes shows that the optimized continuous flow process, despite higher initial capital costs, provides superior economic performance over the equipment lifetime. The total cost of production for continuous flow synthesis is estimated at $25-35 per kilogram, compared to $40-55 per kilogram for traditional batch processes [13]. This represents a 25-40% reduction in manufacturing costs.

Regional variations in manufacturing costs are significant, with production costs in China ranging from $20-30 per kilogram, compared to $35-50 per kilogram in Europe and North America [11]. These differences are primarily due to variations in labor costs, energy prices, and regulatory requirements.

Purification and Crystallization Techniques

The purification and crystallization of diclofenac sodium represents a critical aspect of the manufacturing process, directly affecting product quality, yield, and pharmaceutical performance. The compound exhibits complex polymorphic behavior and hydration characteristics that require careful optimization of crystallization conditions.

Diclofenac sodium exists in multiple crystalline forms, including anhydrous forms and various hydrates. The most commonly encountered forms are the anhydrous form, the hemiheptahydrate (3.5-hydrate), and the 4.75-hydrate [15]. The choice of crystalline form significantly affects the compound's solubility, stability, and bioavailability characteristics.

The crystallization process typically begins with the dissolution of crude diclofenac sodium in appropriate solvents. Water is the most commonly used solvent for crystallization, with the compound being dissolved at elevated temperatures (60-80°C) to achieve complete dissolution [16]. The dissolution process requires careful control of pH, typically maintained at 6-7 to prevent decomposition of the sodium salt [15].

Crystallization from water produces different hydrated forms depending on the specific conditions employed. Crystallization at room temperature typically yields the 4.75-hydrate form, while controlled dehydration can produce the 3.5-hydrate or anhydrous forms [15]. The water content in the crystallization medium critically affects the final crystalline form, with water-to-drug ratios of 2.5:1 by volume being optimal for producing the desired hydrate form [16].

The cooling rate during crystallization significantly affects crystal size and morphology. Rapid cooling (cooling rates of 2-5°C per minute) produces smaller crystals with higher surface area, while slow cooling (0.5-1°C per minute) yields larger, more uniform crystals [17]. The choice of cooling rate depends on the desired particle size distribution and downstream processing requirements.

Seeding techniques have been employed to control nucleation and crystal growth. The addition of seed crystals (0.1-0.5% by weight) of the desired polymorph helps ensure consistent crystal form and improves batch-to-batch reproducibility [17]. Seeding is particularly important when producing specific polymorphic forms or when consistent particle size distribution is required.

Crystallization from organic solvents has been investigated to control crystal morphology and purity. Acetone and methanol have been used as crystallization solvents, with each producing different crystal habits [18]. Crystallization from acetone typically produces needle-like crystals, while methanol crystallization yields more compact, prismatic crystals [18]. The choice of solvent affects both the crystal morphology and the polymorphic form obtained.

Antisolvent crystallization techniques have been developed to improve crystal quality and yield. The addition of organic antisolvents such as ethanol or isopropanol to aqueous solutions of diclofenac sodium promotes crystallization by reducing solubility [17]. Antisolvent crystallization typically produces crystals with improved filtration characteristics and reduced impurity levels.

Temperature cycling during crystallization has been employed to improve crystal quality and remove impurities. The process involves multiple heating and cooling cycles that allow for dissolution of small crystals and growth of larger, more perfect crystals [15]. This technique, known as temperature cycling or Ostwald ripening, can improve crystal purity and reduce the amount of amorphous material in the final product.

The dehydration behavior of diclofenac sodium hydrates has been extensively studied to optimize drying conditions. The 4.75-hydrate undergoes stepwise dehydration, first losing water molecules to form the 3.5-hydrate, then further dehydrating to the anhydrous form [15]. The dehydration process requires careful control of temperature and humidity to prevent decomposition or formation of undesired polymorphs.

Filtration and washing procedures are critical for removing impurities and achieving the desired crystal quality. The filtration process typically employs Buchner funnels or centrifugal filters, with filter cake washing using cold water or dilute buffer solutions [5]. The washing process must be optimized to remove impurities while minimizing product loss through dissolution.

Drying operations require careful control to prevent thermal decomposition and maintain the desired crystalline form. Vacuum drying at temperatures of 40-60°C has been found to be optimal for most crystalline forms [5]. The drying process must be monitored to ensure complete removal of residual solvents while maintaining crystal integrity.

The purification process has been optimized to achieve high purity levels exceeding 98% as determined by high-performance liquid chromatography [5]. The optimized crystallization and purification procedures typically achieve yields of 94-96% with excellent product quality suitable for pharmaceutical applications [5].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

318.0064533 g/mol

Monoisotopic Mass

318.0064533 g/mol

Heavy Atom Count

20

LogP

0.7 (LogP)

Appearance

Solid powder

Melting Point

284.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

QTG126297Q

GHS Hazard Statements

Aggregated GHS information provided by 356 companies from 38 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (81.18%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (18.82%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (10.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (10.39%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H361 (37.64%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H372 (31.18%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H411 (28.93%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Treatment of inflammation, Treatment of pain

Pharmacology

Diclofenac Sodium is the sodium salt form of diclofenac, a benzene acetic acid derivate and nonsteroidal anti-inflammatory drug (NSAID) with analgesic, antipyretic and anti-inflammatory activity. Diclofenac sodium is a non-selective reversible and competitive inhibitor of cyclooxygenase (COX), subsequently blocking the conversion of arachidonic acid into prostaglandin precursors. This leads to an inhibition of the formation of prostaglandins that are involved in pain, inflammation and fever.

MeSH Pharmacological Classification

Anti-Inflammatory Agents, Non-Steroidal

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Prostaglandin synthase [EC:1.14.99.1]
PTGS1 (COX1) [HSA:5742] [KO:K00509]

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

15307-79-6

Wikipedia

Diclofenac sodium

FDA Medication Guides

Pennsaid
Diclofenac Sodium
SOLUTION;TOPICAL
NUVO PHARMS INC
HORIZON
05/09/2016
06/07/2021
Solaraze
GEL;TOPICAL
FOUGERA PHARMS
11/14/2022
04/28/2021
Voltaren
Diclofenac Sodium
TABLET, DELAYED RELEASE;ORAL
NOVARTIS
04/28/2021
Voltaren-XR
TABLET, EXTENDED RELEASE;ORAL
Voltaren Arthritis Pain
GEL;TOPICAL
GLAXOSMITHKLINE CONS
11/03/2021

Use Classification

Human Drugs -> EU pediatric investigation plans
Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Liao AH, Chuang HC, Chung HY. Efficacy of ultrasound mediated microbubbles in diclofenac gel to enhance transdermal permeation in rheumatoid arthritis induced rat. Conf Proc IEEE Eng Med Biol Soc. 2015 Aug;2015:3521-3524. PubMed PMID: 26737052.
2: Zupanets IA, Shebeko SK, Popov OS, Shalamay AS. Diclocor is superior to diclofenac sodium and quercetin in normalizing biochemical parameters in rats with collagen-induced osteoarthritis. Inflammopharmacology. 2016 Jan 5. [Epub ahead of print] PubMed PMID: 26732579.
3: Winkler S, Springorum HR, Vaitl T, Handel M, Barta S, Kehl V, Craiovan B, Grifka J. Comparative clinical study of the prophylaxis of heterotopic ossifications after total hip arthroplasty using etoricoxib or diclofenac. Int Orthop. 2016 Jan 4. [Epub ahead of print] PubMed PMID: 26728611.
4: Bashir MU, Qureshi HJ, Saleem T. COMPARISON OF ANTI-INFLAMMATORY ACTIVITY OF NIGELLA SATIVA AND DICLOFENAC SODIUM IN ALBINO RATS. J Ayub Med Coll Abbottabad. 2015 Jul-Sep;27(3):523-6. PubMed PMID: 26720998.
5: Di Nardo G, Dell'Angelo V, Catucci G, Sadeghi SJ, Gilardi G. Subtle structural changes in the Asp251Gly/Gln307His P450 BM3 mutant responsible for new activity toward diclofenac, tolbutamide and ibuprofen. Arch Biochem Biophys. 2015 Dec 21. pii: S0003-9861(15)30116-8. doi: 10.1016/j.abb.2015.12.005. [Epub ahead of print] PubMed PMID: 26718083.
6: Zhang Y, Han YH, Putluru SP, Matta MK, Kole P, Mandlekar S, Furlong MT, Liu T, Iyer RA, Marathe P, Yang Z, Lai Y, Rodrigues DA. Diclofenac and its Acyl Glucuronide: Determination of In Vivo Exposure in Human Subjects and Characterization as Human Drug Transporter Substrates In Vitro. Drug Metab Dispos. 2015 Dec 29. pii: dmd.115.066944. [Epub ahead of print] PubMed PMID: 26714763.
7: Jeter JM, Curiel-Lewandrowski C, Stratton SP, Myrdal PB, Warneke JA, Einspahr JG, Bartels H, Yozwiak M, Bermudez Y, Hu C, Bartels P, Alberts DS. Phase IIB Randomized Study of Topical Difluoromethylornithine and Topical Diclofenac on Sun-Damaged Skin of the Forearm. Cancer Prev Res (Phila). 2015 Dec 28. pii: canprevres.0232.2015. [Epub ahead of print] PubMed PMID: 26712942.
8: Peyghambari F, Dashti-Rahmatabadi MH, Rozabadi MD, Rozabadi RD, Rozabadi FD, Pangalizadeh M, Dehghanimohammadabadi N. Antinociceptive effect of palm date spathe hydroalcoholic extract on acute and chronic pain in mice as compared with analgesic effect of morphine and diclofenac. Adv Biomed Res. 2015 Nov 23;4:244. doi: 10.4103/2277-9175.170239. eCollection 2015. PubMed PMID: 26693469; PubMed Central PMCID: PMC4685642.
9: Woode E, Ameyaw EO, Abotsi WK, Boakye-Gyasi E. An isobolographic analysis of the antinociceptive effect of xylopic acid in combination with morphine or diclofenac. J Basic Clin Pharm. 2015 Sep;6(4):103-8. doi: 10.4103/0976-0105.168055. PubMed PMID: 26692735; PubMed Central PMCID: PMC4660480.
10: Jauris IM, Matos CF, Saucier C, Lima EC, Zarbin AJ, Fagan SB, Machado FM, Zanella I. Adsorption of sodium diclofenac on graphene: a combined experimental and theoretical study. Phys Chem Chem Phys. 2015 Dec 15. [Epub ahead of print] PubMed PMID: 26671178.

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